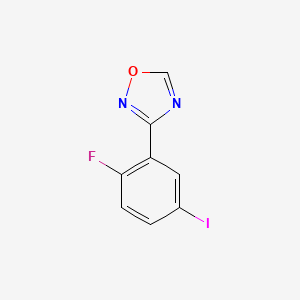
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluoro and iodo group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-iodobenzoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under palladium-catalyzed conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine would yield the corresponding amino derivative.
科学研究应用
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Biology: It can be used as a probe to study biological processes due to its ability to form stable complexes with biomolecules
作用机制
The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes .
相似化合物的比较
Similar Compounds
- 3-(2-Fluoro-5-iodophenyl)acrylic acid
- 2-Fluoro-5-iodophenylboronic acid
- 3-(2-Fluoro-5-iodophenyl)pyrrolidine
Uniqueness
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
属性
分子式 |
C8H4FIN2O |
|---|---|
分子量 |
290.03 g/mol |
IUPAC 名称 |
3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |
InChI 键 |
YIBCJXKZMHTTPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)C2=NOC=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


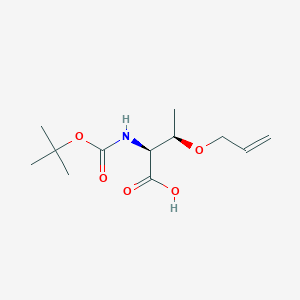

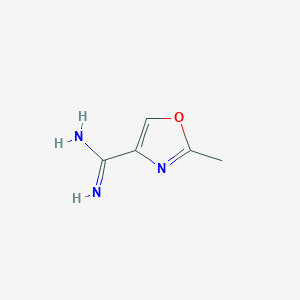
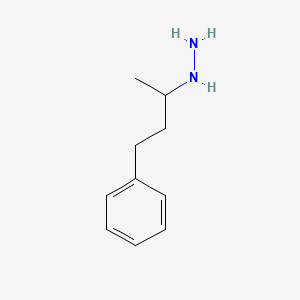

![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
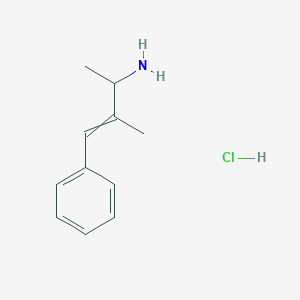

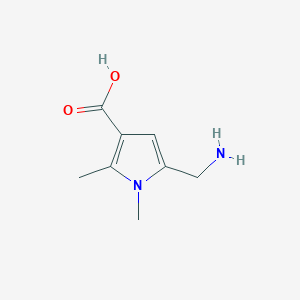
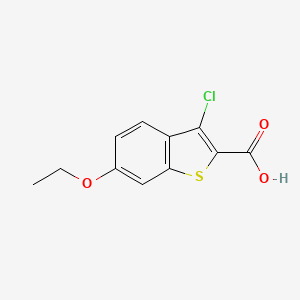
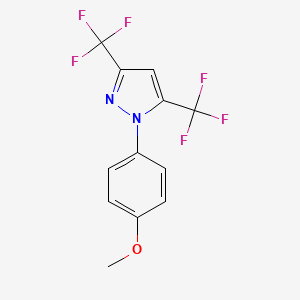
![[(3-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12439633.png)
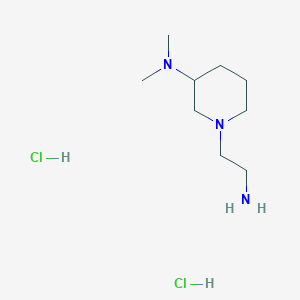
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
